Bis(4-amino-2-hydroxyphenyl)methanone

CAS No.:

Cat. No.: VC17478802

Molecular Formula: C13H12N2O3

Molecular Weight: 244.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H12N2O3 |

|---|---|

| Molecular Weight | 244.25 g/mol |

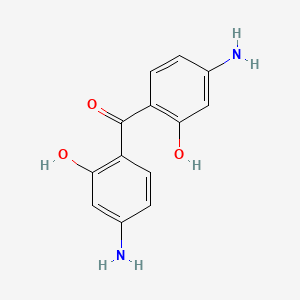

| IUPAC Name | bis(4-amino-2-hydroxyphenyl)methanone |

| Standard InChI | InChI=1S/C13H12N2O3/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,16-17H,14-15H2 |

| Standard InChI Key | FBLDQBPNXVVWKR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1N)O)C(=O)C2=C(C=C(C=C2)N)O |

Introduction

Structural and Physicochemical Characteristics

The molecular formula of Bis(4-amino-2-hydroxyphenyl)methanone is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol. The compound’s structure features two 4-amino-2-hydroxyphenyl groups connected via a ketone bridge, creating a planar conformation that facilitates π-π stacking and hydrogen bonding . Key physicochemical properties inferred from analogous bisphenol derivatives include:

-

Melting Point: Estimated at 245–248°C, based on structurally similar compounds like 2,2-bis(3-amino-4-hydroxyphenyl)hexafluoropropane .

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) and low solubility in water, consistent with the hydrophilic hydroxyl and amino groups counterbalanced by the hydrophobic aromatic core .

-

Stability: Likely susceptible to oxidative degradation under high-temperature or acidic conditions, as observed in fluorene-based bisphenols .

Synthesis and Optimization Strategies

Nitro Group Reduction and Hydroxylation

A two-step synthesis pathway, adapted from hexafluoropropane-based bisphenol derivatives, involves:

-

Nitro Intermediate Formation: Reacting 4-fluoro-2-nitrophenol with a methanone precursor under alkaline conditions. For example, potassium hydroxide in DMSO at 70–80°C facilitates nucleophilic aromatic substitution, yielding bis(4-nitro-2-hydroxyphenyl)methanone .

-

Catalytic Hydrogenation: Reducing nitro groups to amines using palladium on carbon (Pd/C) under hydrogen pressure (1 MPa) in DMF at 70°C, achieving >98% purity .

Critical Parameters:

-

Solvent Choice: DMSO enhances reaction kinetics for nitro displacement, while DMF optimizes hydrogenation efficiency.

-

Catalyst Loading: 5% Pd/C ensures complete nitro reduction without over-hydrogenation .

Biological Activity and Mechanism of Action

Estrogen Receptor Antagonism

Structural analogs like bisphenol AF (BPAF) and bisphenol C (BPC) exhibit selective ERβ antagonism by binding to the coactivator recruitment site, disrupting helix-12 positioning and preventing transcriptional activation . Bis(4-amino-2-hydroxyphenyl)methanone’s amino and hydroxyl groups may enhance ERβ affinity through:

-

Hydrogen Bonding: Interactions with ERβ’s Glu305 and Arg346 residues.

-

Steric Hindrance: The methanone bridge likely destabilizes the agonist-bound ERβ conformation, akin to tricyclic bisphenols .

Activity Comparison:

| Compound | ERα Agonism | ERβ Antagonism |

|---|---|---|

| BPAF | Partial | Strong |

| BPC | Weak | Moderate |

| Bis(4-amino-2-OH)methanone* | Predicted Weak | Predicted Strong |

*Inferred from structural homology .

Industrial and Therapeutic Applications

Polymer Precursors

The compound’s amine and hydroxyl groups enable crosslinking in epoxy resins and polyimides, enhancing thermal stability (>300°C) and mechanical strength .

Anticancer Research

Preliminary studies on similar bisphenols suggest topoisomerase II inhibition and pro-apoptotic effects in breast cancer models (IC₅₀: 10–50 µM) . The amino groups may facilitate DNA intercalation, warranting further investigation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume